molecular formula C9H12ClNO B3143304 3-Chloro-4-propoxyaniline CAS No. 5211-03-0

3-Chloro-4-propoxyaniline

Cat. No.: B3143304
CAS No.: 5211-03-0
M. Wt: 185.65 g/mol
InChI Key: ONECGTDGZWJLPQ-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxyaniline is a chemical compound with the CAS Registry Number 5211-03-0 and a molecular formula of C9H12ClNO . It features a molecular weight of 185.65 g/mol . The structure of this aniline derivative consists of a chloro substituent and a propoxy group on the benzene ring, which classifies it as a substituted aniline. Compounds in this class are frequently utilized as key synthetic intermediates and building blocks in organic chemistry and pharmaceutical research. They are commonly employed in the development of more complex molecules, including potential pharmacologically active compounds and materials. As a specialty chemical, it is provided strictly for research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can inquire for detailed pricing, availability, and to request a Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONECGTDGZWJLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308384
Record name 3-Chloro-4-propoxybenzenamine
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Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-03-0
Record name 3-Chloro-4-propoxybenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-propoxybenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Propoxyaniline

Established Synthetic Pathways to Aryl Amines and Ether Derivatives

The traditional synthesis of 3-Chloro-4-propoxyaniline typically involves a two-step process: the introduction of the propoxy group via alkylation followed by the reduction of a nitro group to form the aniline (B41778).

A common route to forming the aniline moiety is through the reduction of a substituted nitrobenzene (B124822) precursor, such as 3-chloro-4-propoxynitrobenzene. This transformation is a cornerstone of industrial aromatic amine synthesis.

One widely used method involves catalytic hydrogenation. google.com For instance, 3-chloro-4-fluoronitrobenzene (B104753) can be reduced to 3-chloro-4-fluoroaniline (B193440) using a 1% Platinum on Carbon (Pt/C) catalyst in a hydrogen atmosphere. google.com This process is conducted at temperatures between 50-100°C and hydrogen pressures of 0.1-5 MPa, achieving high conversion rates and yields exceeding 94%. google.com A key advantage of this method is the absence of organic solvents, simplifying the process and making it suitable for large-scale production. google.com

Another established reductive method is the use of iron powder in the presence of an acid, such as acetic acid. In a related synthesis, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is reduced to the corresponding aniline using iron powder in a mixture of ethanol (B145695) and water, with acetic acid as a catalyst. nih.gov The reaction is refluxed for a couple of hours, and after workup, yields can be as high as 94%. nih.gov This classical Béchamp reduction, while effective, often requires stoichiometric amounts of iron and can generate significant iron oxide waste.

The table below summarizes typical conditions for these reductive amination strategies.

PrecursorReagentsSolventConditionsYield
3-chloro-4-fluoronitrobenzene google.comH₂, 1% Pt/C catalystNone50-100°C, 0.1-5 MPa H₂>94%
3-chloro-4-(4'-chlorophenoxy)nitrobenzene nih.govFe powder, Acetic AcidEthanol/WaterReflux, 2 hours94%

The propoxy group is typically introduced onto the aromatic ring via a Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with a propylating agent in the presence of a base.

For example, in a related synthesis, 4-chlorophenol (B41353) is reacted with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) (KOH) and a catalytic amount of copper powder. nih.gov The mixture is heated to facilitate the nucleophilic aromatic substitution, where the phenoxide ion displaces a chloride ion on the dichloronitrobenzene ring. nih.gov This method, while effective for diaryl ether formation, illustrates the general principle of activating a phenol for subsequent alkylation or arylation. A similar strategy would be employed for introducing a propoxy group, using a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) as the alkylating agent and a suitable base to deprotonate the phenolic precursor.

Novel Approaches and High-Yield Synthesis Protocols

Microwave-assisted synthesis is another novel approach that has been shown to accelerate reactions like the Niementowski synthesis of quinazolin-4(3H)-one derivatives. researchgate.net This method offers advantages such as cleaner reactions, rapid conversions, and good substrate tolerance compared to conventional heating. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. In the context of aniline synthesis, this often involves replacing hazardous reagents and minimizing waste.

The catalytic hydrogenation of nitroarenes is considered a greener alternative to traditional methods like the Béchamp reduction, which uses stoichiometric amounts of iron and produces large quantities of iron sludge. google.comgoogle.com The catalytic approach, using catalysts like Pt/C or palladium on carbon (Pd/C), operates with high atom economy and produces water as the primary byproduct. google.comgoogle.com Furthermore, performing these reactions without organic solvents, as demonstrated in the synthesis of 3-chloro-4-fluoroaniline, significantly enhances the green credentials of the process. google.com

Another green approach involves the development of eco-friendly synthesis methods that avoid pungent and hazardous reagents. For example, in the synthesis of azetidinones, an eco-friendly route was developed that avoids the use of chloroacetyl chloride in a refluxing medium by carrying out the reaction in dioxane at room temperature. primescholars.com This highlights a trend towards designing synthetic routes that are safer and more environmentally benign.

Scale-Up Considerations and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound and related compounds, factors such as reaction kinetics, heat transfer, and mass transfer become critical.

Process intensification studies aim to develop smaller, more efficient, and safer production plants. The use of catalytic hydrogenation in a continuous flow reactor, for instance, can offer better control over reaction parameters and improve safety compared to batch reactors, especially for exothermic hydrogenation reactions. google.com The simplicity and lack of organic solvents in certain catalytic hydrogenation protocols make them particularly suitable for large-scale production. google.com

In the synthesis of complex molecules, protocols are often designed to be scalable. For example, a three-step synthesis of a quinoline (B57606) derivative was successfully operated on a 30 kg scale, demonstrating the feasibility of the process for larger-scale manufacturing. researchgate.netmdpi.com Such processes often rely on simple operations and avoid transition metals where possible to facilitate purification and reduce costs. mdpi.com

Stereoselective Synthesis Approaches

Stereoselectivity is not a consideration in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to the direct preparation of this compound.

Chemical Reactivity and Transformation of 3 Chloro 4 Propoxyaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org For 3-Chloro-4-propoxyaniline, the benzene (B151609) ring is highly activated due to the powerful electron-donating effects of the amino and propoxy groups, which are positioned para to each other. This high electron density facilitates attack by electrophiles. However, the free amine group can complicate these reactions, often requiring protection to achieve desired outcomes.

The directing effects of the substituents on this compound are as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Propoxy group (-OCH₂CH₂CH₃): Strongly activating, ortho-, para-directing.

Chloro group (-Cl): Deactivating, ortho-, para-directing.

The positions on the aromatic ring available for substitution are C-2, C-5, and C-6. The synergistic activating effect of the para-amino and propoxy groups strongly directs incoming electrophiles to positions C-2 and C-5.

Halogenation Studies

Halogenation involves the introduction of a halogen atom onto the aromatic ring. libretexts.org Due to the high activation of the ring in this compound, direct halogenation with agents like Cl₂ or Br₂ would likely proceed rapidly and could lead to polysubstitution. To control the reaction and achieve mono-substitution, the highly activating amino group is typically first protected as an amide (e.g., an acetamide). This moderates the group's activating influence and steric hindrance can help direct the substitution.

For instance, a related compound, N-acetyl-para-aminophenol (APAP), is chlorinated using sulfuryl chloride (SO₂Cl₂) in a liquid sulfur dioxide medium to produce the 3-chloro derivative in high yield. google.com A similar strategy could be applied to an acylated version of this compound. After protection of the amine, the directing effects would guide the incoming halogen to the positions ortho to the activating groups.

Table 1: Predicted Halogenation of N-(3-chloro-4-propoxyphenyl)acetamide

ReactantReagentPredicted Major Product(s)
N-(3-chloro-4-propoxyphenyl)acetamideBr₂, Acetic AcidN-(2-bromo-3-chloro-4-propoxyphenyl)acetamide
N-(3-chloro-4-propoxyphenyl)acetamideSO₂Cl₂N-(2,3-dichloro-4-propoxyphenyl)acetamide

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is a classic electrophilic aromatic substitution. Direct nitration of anilines with strong acids like nitric acid is generally avoided as the amine group is susceptible to oxidation and can be protonated to form a deactivating anilinium ion (-NH₃⁺). Therefore, protection of the amine as an amide is standard practice. google.com

In the case of N-acetylated this compound, the acetylamino and propoxy groups would direct the incoming nitronium ion (NO₂⁺). Research on the nitration of similar compounds, such as 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, shows that nitration occurs on the activated rings using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net For N-(3-chloro-4-propoxyphenyl)acetamide, the substitution would be expected at the C-2 or C-5 positions. Subsequent hydrolysis of the amide would yield the corresponding nitro-substituted aniline (B41778).

Sulfonation: Sulfonation introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the reaction is typically performed on the N-protected aniline to prevent undesirable side reactions. The sulfonating agent is usually fuming sulfuric acid or chlorosulfonic acid. The reaction is also reversible. libretexts.org No specific sulfonation studies on this compound were found, but the reaction would follow the general principles of electrophilic aromatic substitution on a protected aniline.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a key method for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.com However, they have significant limitations when applied to anilines.

Amine Reactivity: The lone pair on the nitrogen of the amine group can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. This forms a deactivated complex that is resistant to electrophilic attack. masterorganicchemistry.comsigmaaldrich.com

Amide Protection: To overcome this, the amine group must be protected, typically as an amide. The resulting N-acyl group is still an ortho-, para-director but is less activating than a free amine. sigmaaldrich.comnih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. organic-chemistry.org For acylated this compound, the reaction would introduce the acyl group at one of the activated positions, likely C-5, due to steric hindrance at C-2.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid. masterorganicchemistry.com It suffers from the same limitations as acylation regarding the amine group. Additionally, it is prone to carbocation rearrangements and polyalkylation, making it less synthetically useful for complex molecules compared to acylation.

Table 2: Predicted Friedel-Crafts Acylation of N-(3-chloro-4-propoxyphenyl)acetamide

ReactantReagentPredicted Major Product
N-(3-chloro-4-propoxyphenyl)acetamideAcetyl chloride (CH₃COCl), AlCl₃N-(5-acetyl-3-chloro-4-propoxyphenyl)acetamide

Reactions Involving the Amine Functional Group

The primary amine group of this compound is a key site of reactivity, participating in acylation, sulfonylation, and diazotization reactions.

Acylation and Sulfonylation

Acylation: The nitrogen atom of the amine is nucleophilic and readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is fundamental in organic synthesis, often used for protecting the amine group or as a step in the synthesis of more complex molecules. For example, the synthesis of the anthelmintic drug Rafoxanide involves the acylation of a similar aniline, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to yield the final amide product. nih.gov this compound would be expected to undergo analogous reactions.

Sulfonylation: In a similar fashion, the amine group can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or NaOH) to form sulfonamides. This reaction is analogous to acylation and is a common method for synthesizing sulfa drugs and other biologically active compounds.

Table 3: Representative Acylation and Sulfonylation Reactions

Reaction TypeReactantReagentProduct Type
AcylationThis compoundAcetyl chloride, PyridineAmide
AcylationThis compoundAcetic anhydrideAmide
SulfonylationThis compoundBenzenesulfonyl chloride, NaOH(aq)Sulfonamide

Diazotization and Coupling Reactions

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to form diazonium salts. masterorganicchemistry.comijirset.com This process, known as diazotization, converts the amine group into an excellent leaving group (N₂). google.com The resulting 3-chloro-4-propoxybenzenediazonium salt is a versatile intermediate. masterorganicchemistry.com

Azo Coupling: Diazonium salts are weak electrophiles and can attack electron-rich aromatic compounds, such as phenols and other anilines, in an electrophilic aromatic substitution known as azo coupling. wikipedia.orgnih.gov This reaction typically occurs at the para position of the coupling partner. wikipedia.org The resulting products are azo compounds (R-N=N-R'), which are often intensely colored and form the basis of many synthetic dyes. unb.ca The reaction of a diazotized 4-chloroaniline (B138754) derivative with a coupling partner to form an azo dye has been documented. researchgate.net

Table 4: Diazotization and Azo Coupling of this compound

StepReactant(s)Reagent(s)Intermediate/Product
DiazotizationThis compoundNaNO₂, HCl, 0-5 °C3-Chloro-4-propoxybenzenediazonium chloride
Azo Coupling3-Chloro-4-propoxybenzenediazonium chloride + Phenol (B47542)Mildly alkaline solution2-((3-Chloro-4-propoxyphenyl)diazenyl)phenol (and para isomer)
Azo Coupling3-Chloro-4-propoxybenzenediazonium chloride + AnilineMildly acidic solution4-((3-Chloro-4-propoxyphenyl)diazenyl)aniline

Condensation Reactions with Carbonyl Compounds

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis and is typically catalyzed by an acid. The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction scheme for the formation of a Schiff base from this compound is as follows:

Scheme 1: General reaction for the formation of a Schiff base from this compound and a carbonyl compound (where R and R' can be hydrogen, alkyl, or aryl groups).

The specific conditions for these reactions can vary, with some being carried out in solvents like ethanol (B145695) or toluene, and can be influenced by the nature of the carbonyl compound. For instance, the reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-benzylidene-3-chloro-4-propoxyaniline.

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde/KetoneSchiff Base (Imine)Condensation
This compoundBenzaldehydeN-Benzylidene-3-chloro-4-propoxyanilineCondensation

Oxidative Transformations

The electron-rich nature of the aromatic ring, enhanced by the amino and propoxy groups, makes this compound susceptible to oxidative transformations. The oxidation can target the amine group or the aromatic ring itself.

Formation of Quinone Derivatives

The oxidation of anilines can lead to the formation of quinone or quinone-imine derivatives. In the case of this compound, oxidation would likely lead to the formation of a substituted benzoquinone. The amino group is typically converted to a carbonyl group, and the reaction can be influenced by the presence of other substituents on the ring. The chlorine and propoxy groups would remain on the quinone ring, influencing its properties. The specific oxidant used would determine the final product and yield.

Starting MaterialOxidizing AgentPotential Product
This compoundStrong Oxidant (e.g., Chromic Acid)2-Chloro-5-propoxy-1,4-benzoquinone

Electrochemical Oxidation Pathways

The electrochemical oxidation of substituted anilines typically proceeds via the formation of a radical cation as the initial step. dtic.mil For this compound, the nitrogen atom's lone pair of electrons would be the site of the initial one-electron oxidation, forming a radical cation. This intermediate can then undergo further reactions, such as dimerization or polymerization, or react with other nucleophiles present in the medium. The oxidation potential of this compound is expected to be influenced by the electronic effects of both the electron-donating propoxy group and the electron-withdrawing chloro group. Computational studies on substituted anilines have shown a strong correlation between their oxidation potentials and the nature of the substituents. nih.govacs.org

The general pathway can be summarized as:

One-electron oxidation: Formation of the this compound radical cation.

Deprotonation: Loss of a proton from the nitrogen atom.

Further Reactions: The resulting radical can couple with another radical (dimerization), react with a neutral molecule, or undergo further oxidation.

Reductive Transformations

Reductive transformations of this compound can target either the chloro substituent or the aromatic ring.

One of the primary reductive pathways for halogenated aromatic compounds is catalytic hydrodehalogenation. Using a suitable catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, the chlorine atom can be replaced by a hydrogen atom. This would convert this compound into 4-propoxyaniline.

Starting MaterialReagentsProductTransformation
This compoundH₂, Pd/C4-PropoxyanilineReductive Dehalogenation

Under more forcing conditions, the aromatic ring itself can be reduced. However, this typically requires high pressure and temperature and specific catalysts, and is a less common transformation for anilines compared to the reduction of other functional groups.

Thermal Stability and Degradation Pathways

When heated to decomposition, this compound is expected to emit toxic fumes, including hydrogen chloride and nitrogen oxides. nih.gov The degradation is likely to proceed via the cleavage of the weakest bonds in the molecule. The C-Cl and C-O bonds of the propoxy group are potential sites of initial cleavage. Pyrolysis of anilines can lead to complex mixtures of products, including polymeric materials. dtic.mil

Predicted Thermal Degradation Products:

Spectroscopic and Structural Elucidation of 3 Chloro 4 Propoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the 3-Chloro-4-propoxyaniline molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the propoxy (-O-CH₂CH₂CH₃) group.

Propoxy Group: This group will exhibit three distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH ₂) are expected to appear as a triplet around 4.0 ppm due to coupling with the adjacent methylene group. The central methylene protons (-CH₂-CH ₂-CH₃) would appear as a sextet around 1.8 ppm. The terminal methyl protons (-CH₂-CH₃) will be a triplet at approximately 1.0 ppm.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at C5 (ortho to the propoxy group and meta to the chloro and amino groups) is expected to be a doublet around 6.7-6.8 ppm. The proton at C2 (ortho to the amino group and meta to the chloro and propoxy groups) would likely appear as a doublet around 6.8-6.9 ppm. The proton at C6 (meta to the amino and propoxy groups and ortho to the chloro group) is predicted to be a singlet or a narrow doublet of doublets around 6.9-7.0 ppm.

Amine Protons: The two protons of the amino group (-NH₂) typically produce a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but it is often observed in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-OCH₂CH₂CH ~ 1.0 Triplet (t)
-OCH₂CH ₂CH₃ ~ 1.8 Sextet
-NH 3.5 - 4.5 Broad Singlet (br s)
-OCH ₂CH₂CH₃ ~ 4.0 Triplet (t)
Ar-H (H-5) ~ 6.75 Doublet (d)
Ar-H (H-2) ~ 6.85 Doublet (d)

The ¹³C NMR spectrum for this compound will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (-NH₂, -Cl, -OPr). Data from the closely related compound, 3-chloro-4-methoxyaniline (B1194202), can be used for comparative analysis. iitd.ac.in

Aliphatic Carbons: The three carbons of the propoxy group will appear in the upfield region of the spectrum. The terminal methyl carbon (-CH₃) is expected around 10-15 ppm, the central methylene carbon (-C H₂-) around 22-27 ppm, and the methylene carbon attached to the oxygen (-OC H₂-) at approximately 70-75 ppm.

Aromatic Carbons: The six aromatic carbons will resonate between 110 and 150 ppm. The carbon bearing the chloro group (C-3) and the carbons bearing the amino (C-1) and propoxy (C-4) groups are quaternary and may show weaker signals. bldpharm.com The shifts are governed by the electron-donating effects of the amino and propoxy groups and the electron-withdrawing effect of the chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-OCH₂CH₂C H₃ ~ 11
-OCH₂C H₂CH₃ ~ 23
-OC H₂CH₂CH₃ ~ 71
C -Cl (C-3) ~ 115
C -H (C-5) ~ 116
C -H (C-6) ~ 118
C -H (C-2) ~ 122
C -NH₂ (C-1) ~ 140

| C -OPr (C-4) | ~ 148 |

Two-dimensional NMR experiments are crucial for definitive signal assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would unequivocally link the proton signals of the propoxy group and the aromatic protons to their respective carbon signals listed in the tables above. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~71 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the substitution pattern on the aromatic ring and confirming the structure. Key expected correlations include:

Correlations from the -O-CH ₂- protons to the aromatic C-4 carbon.

Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-6.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and can shed light on intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to specific molecular vibrations. The analysis of similar molecules, like 3-chloro-4-methyl aniline (B41778), provides a basis for these assignments. ultraphysicalsciences.org

N-H Stretching: The amino group will show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propoxy group are found just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong asymmetric C-O-C stretching band around 1220-1260 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 550 and 850 cm⁻¹. ultraphysicalsciences.org

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch ~ 3450
N-H Symmetric Stretch ~ 3370
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2870 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1340
Aryl C-O Asymmetric Stretch 1220 - 1260

The position and shape of the N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. In concentrated solutions or in the solid state, the -NH₂ group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule.

This intermolecular hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the sharp, higher-frequency bands observed for the "free" N-H bonds in a dilute solution with a non-polar solvent. royalsocietypublishing.org The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the sample. For this compound, the presence of both a hydrogen bond donor (-NH₂) and acceptors (the nitrogen and the propoxy oxygen) suggests that intermolecular hydrogen bonding is a significant interaction influencing its physical properties and condensed-phase IR spectrum.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-chloro-4-methoxyaniline

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, the hydrochloride salt of this compound, with the chemical formula C9H13Cl2NO, has a calculated molecular weight of 222.11 g/mol . clearsynth.com The neutral compound, this compound (C9H12ClNO), has a molecular weight of 185.65 g/mol . bldpharm.combldpharm.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Similarly, HRMS is applied to derivatives of this compound to confirm their composition. For example, 3-chloro-N-(4-hydroxyphenyl)propanamide (C9H10ClNO2) has a molecular weight of 199.63 g/mol , and its exact mass is calculated as 199.0400063 Da. nih.gov Another derivative, 3-chloro-N-(4-methoxyphenyl)propanamide (C10H12ClNO2), has a molecular weight of 213.66 g/mol . chemicalbook.com

Table 1: Molecular Weights of this compound and Related Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC9H12ClNO185.65 bldpharm.combldpharm.com
This compound hydrochlorideC9H13Cl2NO222.11 clearsynth.com
3-Chloro-N-(4-hydroxyphenyl)propanamideC9H10ClNO2199.63 nih.gov
3-Chloro-N-(4-methoxyphenyl)propanamideC10H12ClNO2213.66 chemicalbook.com
3-Chloro-4-propoxybenzaldehydeC10H11ClO2198.65 matrixscientific.com

Fragmentation Pathways and Structural Confirmation

The fragmentation patterns observed in mass spectrometry provide valuable information about the structure of a molecule. In the mass spectrum of 3-chloro-4-methyl-coumarin, a related compound, the molecular ion peak (M+) is observed at m/z 194, with a characteristic isotopic peak at m/z 196 due to the presence of the chlorine-37 isotope. researchgate.net The fragmentation of this compound leads to significant peaks at m/z 166, 165, 131, 115, 103, 102, and 77, which correspond to the loss of specific fragments and help to confirm the coumarin (B35378) structure. researchgate.net For 3-chloro-4-methylaniline (B146341), a simpler analogue, the top three peaks in its GC-MS spectrum are observed at m/z 140, 141, and 106. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. For aromatic compounds like this compound and its derivatives, the absorption bands are typically due to π → π* and n → π* electronic transitions within the benzene ring and its substituents. The UV spectrum of 3-chloroaniline (B41212), a related compound, shows an absorption maximum that is characteristic of a substituted benzene ring. nih.gov The Sadtler Research Laboratories Spectral Collection provides a reference UV spectrum for 3-chloroaniline (UV: 376). nih.gov Similarly, the UV spectrum for 3-chloro-4-methylaniline is also available in the Sadtler collection (UV: 4325). nih.gov These spectra serve as a basis for understanding the electronic transitions in the more complex this compound molecule.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. For derivatives of this compound, SCXRD studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

In a study of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, the compound was found to crystallize in the monoclinic space group P21/c. researchgate.net The unit cell parameters were determined to be a = 7.7203(3) Å, b = 14.0481(4) Å, c = 8.9066(3) Å, and β = 112.858(5)º, with a unit cell volume of 890.11(5) ų. researchgate.net The analysis revealed that the molecule is planar, and the structure is stabilized by extensive hydrogen bonding, including a notable trifurcated hydrogen bond involving the chlorine atom. researchgate.net

In another example, salts of 3-chloro-4-hydroxyphenylacetic acid with various amines were characterized using SCXRD. nih.gov The crystal structures revealed the presence of N-H···O and C-H···Cl contacts. nih.gov For instance, the salt with 4-dimethylaminopyridine (B28879) crystallizes in the orthorhombic space group Pbca and forms extended columns through N-H···O and O-H···O interactions. nih.gov These detailed structural insights are crucial for understanding the solid-state properties and intermolecular interactions of these compounds.

Table 2: Crystallographic Data for 3-Chloro-7-hydroxy-4-methyl-chroman-2-one researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.7203(3)
b (Å)14.0481(4)
c (Å)8.9066(3)
β (º)112.858(5)
Volume (ų)890.11(5)
Z4
R-factor0.0433

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

A full analysis of the crystal packing and intermolecular interactions of this compound using Hirshfeld surface analysis is not possible at this time due to the absence of a published crystal structure. Such an analysis would be crucial for a deep understanding of the solid-state behavior of this compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify and characterize various non-covalent interactions that govern the crystal packing.

Key aspects that would be investigated include:

dnorm Surfaces: These surfaces would reveal close contacts, with red areas indicating interactions shorter than the van der Waals radii, such as hydrogen bonds and other strong interactions. For this compound, one would expect to identify N-H···O or N-H···Cl hydrogen bonds, as well as C-H···O and C-H···Cl interactions, which would be critical in stabilizing the crystal lattice.

Shape Index and Curvedness: These features of the Hirshfeld surface would help in identifying π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The presence and geometry of such interactions are significant in determining the electronic properties of the solid material.

Without a crystallographic information file (CIF) for this compound, the generation of these surfaces and plots is not feasible.

Polymorphism and Solid-State Properties

There is currently no published research on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

A thorough investigation into the polymorphism of this compound would involve:

Polymorph Screening: This would entail attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to identify different crystalline forms.

Solid-State Characterization: Each identified polymorph would be characterized using techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and transition temperatures between polymorphs.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Infrared (IR) and Raman Spectroscopy: To probe differences in vibrational modes due to different molecular packing.

The study of polymorphism is of high importance in the pharmaceutical and materials science fields, as the selection of a specific polymorphic form is often critical for the performance and patentability of a product. The absence of such studies for this compound represents a significant gap in the scientific understanding of this compound.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Propoxyaniline

Quantum Chemical Calculations (e.g., DFT Studies)

The electronic structure of 3-Chloro-4-propoxyaniline is dictated by the interplay of the electron-donating amino (-NH2) and propoxy (-OCH2CH2CH3) groups and the electron-withdrawing chloro (-Cl) group attached to the benzene (B151609) ring. The amino group, a strong activating group, and the propoxy group, also an activating group, increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their own positions. Conversely, the chloro group, being electronegative, withdraws electron density from the ring via the inductive effect, while also donating some electron density through resonance.

DFT calculations would allow for the visualization and energy quantification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted anilines, the HOMO is typically localized on the benzene ring and the nitrogen atom of the amino group, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the region most favorable for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on substituted anilines, it was noted that electron-withdrawing substituents can influence the HOMO and LUMO energies. nih.gov

The conformational flexibility of this compound primarily arises from the rotation around the C-O bond of the propoxy group and the orientation of the amino group. A comprehensive conformational analysis using computational methods would involve systematically rotating these bonds to map out the potential energy surface and identify the most stable conformers.

The propoxy group can adopt various conformations, with the torsion angles around the C-O and C-C bonds determining its spatial arrangement. The most stable conformation would likely be one that minimizes steric hindrance with the adjacent chloro group and the rest of the molecule. Similarly, the amino group can undergo pyramidal inversion and rotation.

Computational studies on similar molecules, such as substituted piperazines, have demonstrated the importance of identifying the preferred conformation as it can dictate how the molecule interacts with biological targets. For this compound, identifying the global minimum energy conformation is crucial for understanding its three-dimensional structure and subsequent interactions.

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, potential reactions of interest could include electrophilic aromatic substitution, N-alkylation, or oxidation.

For instance, in an electrophilic substitution reaction, DFT calculations could predict the most likely site of attack on the aromatic ring. Given the directing effects of the substituents, the positions ortho and para to the strongly activating amino and propoxy groups would be the most probable sites. The presence of the chloro group would also influence the regioselectivity. By mapping the reaction pathway and calculating the activation energies for substitution at different positions, a prediction of the major product can be made. Computational analyses have been insightful in understanding the regioselectivity of reactions involving substituted anilines and anisidines.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent or a biological membrane. While specific MD simulations for this compound are not documented in public literature, the methodology is well-established for studying similar molecules.

An MD simulation of this compound in an aqueous environment, for example, would reveal how the molecule interacts with water molecules and how its flexible propoxy chain behaves over time. Such simulations can provide information on solvation energies and the dynamic exposure of different parts of the molecule to the solvent. Studies on other small molecules have shown that MD simulations can reveal important aspects of their behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. While no specific QSAR models for a series of compounds including this compound are publicly available, we can discuss the prediction of key physicochemical parameters that are fundamental inputs for any QSAR study.

The lipophilicity (LogP) and the topological polar surface area (TPSA) are two of the most important descriptors used in QSAR and drug discovery. LogP is a measure of a compound's hydrophobicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, these parameters can be computationally predicted. While a dedicated experimental or computational study for this specific molecule is not available, data for structurally similar compounds can provide an estimate. For instance, the predicted XLogP3 for the closely related 3-chloro-4-methoxyaniline (B1194202) is 1.9. Given that a propoxy group is more lipophilic than a methoxy (B1213986) group, the LogP of this compound would be expected to be higher. Similarly, the TPSA would be influenced by the presence of the polar amino and ether groups. These parameters are crucial in what is often referred to as the "rule of five," which provides a guideline for the drug-likeness of a molecule.

CompoundParameterPredicted ValueSignificance
This compoundLogPEstimated to be >1.9Indicates the lipophilicity and potential for membrane permeability.
TPSAUnavailableRelates to the polar surface area and influences transport properties.
3-chloro-4-methoxyaniline (analog)XLogP31.9Provides a baseline for estimating the properties of the target compound.
TPSA38.3 Ų

Correlation with Experimental Data

No published studies were found that specifically compare computational data of this compound with its experimentally determined properties. Such a study would typically involve correlating calculated parameters, such as bond lengths, bond angles, dihedral angles, and spectroscopic data (e.g., NMR, IR, UV-Vis), with results obtained from experimental techniques like X-ray crystallography and various forms of spectroscopy. This comparative analysis is crucial for validating the accuracy of the computational models used and for gaining a deeper understanding of the molecule's structural and electronic characteristics.

Virtual Screening and Ligand Design Methodologies

There is no available research detailing the use of this compound as a scaffold or starting point in virtual screening or ligand design studies. Such research would typically involve using the compound's structure to screen large libraries of virtual compounds to identify potential binding partners for a specific biological target. Methodologies could include structure-based virtual screening (e.g., molecular docking) or ligand-based virtual screening (e.g., pharmacophore modeling or quantitative structure-activity relationship [QSAR] studies). The goal of these approaches is to identify novel molecules with desired biological activities, and the absence of such studies for this compound indicates a gap in the exploration of its potential as a lead compound in drug discovery.

Role of 3 Chloro 4 Propoxyaniline As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

In the realm of industrial and fine chemical production, intermediates are the crucial links in the chain from basic raw materials to high-value finished products. 3-Chloro-4-propoxyaniline, with its reactive amino group and substituted phenyl ring, is positioned as a significant precursor for creating specialized molecules such as dyes, pigments, and agrochemicals.

Dyes and Pigment Development

Substituted anilines are a cornerstone in the synthesis of organic colorants, particularly azo dyes. The general process involves a diazotization reaction, where the primary amino group of the aniline (B41778) is converted into a highly reactive diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage, which is a primary chromophore responsible for color.

While specific examples detailing the use of this compound in commercial dyes are not prevalent in public literature, its chemical structure is highly conducive to this application. For instance, a 1933 patent describes the creation of an azo dye by reacting diazotized 2-Chloro-4-nitroaniline with a coupling partner. google.com The structural similarity suggests that this compound could be similarly diazotized and coupled to produce novel dyes with unique shades and properties, likely in the red to orange spectrum, influenced by the electronic effects of the chloro and propoxy substituents. The synthesis of C.I. Pigment Violet 23, for example, involves the condensation of 3-amino-9-ethylcarbazole (B89807) with tetrachlorobenzoquinone, illustrating how amino-group-containing precursors are fundamental to pigment creation. google.com

Agrochemical Synthesis (e.g., Herbicides)

The development of effective and selective agrochemicals, such as herbicides and fungicides, relies on the synthesis of complex organic molecules. Substituted anilines are frequently used as starting materials or key intermediates in these synthetic pathways. The presence of halogen and alkoxy groups, as seen in this compound, is common in active agrochemical ingredients.

Research into related compounds highlights this potential. For example, 2,4-Dichloro-5-propoxyaniline is identified as a precursor in the synthesis of fungicides and herbicides. nih.gov Furthermore, complex herbicides like pyroxasulfone, a member of the triazolopyrimidine sulfonamide family, demonstrate the intricate molecular architectures required for modern crop protection. justia.comcaldolor.com The synthesis of another insecticide, chlorantraniliprole, involves intermediates derived from substituted anilines. patsnap.com Although direct synthetic routes starting from this compound are not widely published, its structural motifs make it a compound of significant interest for research and development in the agrochemical sector to create new active compounds.

Building Block in Pharmaceutical and Medicinal Chemistry Research

The search for new therapeutic agents is a driving force in chemical synthesis. This compound provides a scaffold that can be elaborated into a variety of heterocyclic systems and derivatives with potential biological activity. Its use is particularly notable in the construction of quinoline (B57606) and quinazoline (B50416) cores, which are present in numerous established and experimental drugs.

Synthesis of Quinoline and Quinazoline Derivatives

Quinolines and quinazolines are privileged scaffolds in medicinal chemistry, forming the core of many bioactive compounds. acs.orgbu.edu.eg Several classic and modern synthetic methods utilize anilines as essential starting materials to construct these bicyclic systems. nih.gov

For quinoline synthesis, established methods include:

Combes Synthesis: Involves the condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. nih.gov

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. nih.gov

Friedländer Synthesis: This method condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. acs.org

The synthesis of quinazolines often begins with precursors derived from anilines, such as anthranilic acids or 2-aminobenzonitriles. indianchemicalsociety.com A common and efficient route involves the reaction of a benzoxazinone (B8607429) intermediate with an amine. The benzoxazinone itself is typically prepared from anthranilic acid. nih.gov Given that this compound is a primary aromatic amine, it is a suitable substrate for these and other related cyclization reactions to produce a variety of substituted quinoline and quinazoline derivatives for further investigation.

Derivatization for Potential Bioactive Agents (e.g., Antimicrobial Scaffolds, COX-1 Inhibitors)

The functional groups on this compound allow for its incorporation into more complex molecules designed to interact with biological targets.

Antimicrobial Scaffolds: Quinazoline derivatives have been extensively studied for their antimicrobial properties. researchgate.net A general strategy for creating these compounds involves synthesizing substituted quinazolinones. nih.govnih.gov For example, new quinazoline derivatives with potential antimicrobial activity have been synthesized by reacting a benzoxazinone precursor with various nucleophiles, including aromatic amines like p-toluidine (B81030) and p-anisidine. nih.gov This demonstrates a clear pathway where this compound could be used in place of other anilines to generate novel quinazolinone-based scaffolds for screening against bacterial and fungal pathogens. nih.gov

COX-1 Inhibitors: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. caldolor.com While many drugs target COX-2, selective inhibition of COX-1 is a promising strategy for treating certain cancers and cardiovascular conditions. researchgate.net Research into new selective COX-1 inhibitors has utilized a quinazoline core. acs.org In one study, a series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. acs.orgresearchgate.net The synthesis involved the amination of a (E)-4-chloro-2-styrylquinazoline intermediate with various substituted anilines. acs.org This work highlights how anilines are used to build the final active compounds, and the resulting molecules showed potent and selective COX-1 inhibition. researchgate.net The derivatization of the quinazoline core at multiple positions is crucial for achieving this selectivity, underscoring the importance of having a diverse library of aniline building blocks like this compound. nih.gov

Intermediates in Drug Synthesis (e.g., Lapatinib Analogues, Bosutinib Analogues)

Many modern targeted cancer therapies are kinase inhibitors, and the 4-anilinoquinazoline (B1210976) structure is a key pharmacophore in this class of drugs. It is found in several FDA-approved medications that target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov

Lapatinib Analogues: Lapatinib is a potent dual inhibitor of EGFR (HER1) and HER2 tyrosine kinases, used to treat breast cancer. Its structure features a 4-anilinoquinazoline core. The synthesis of Lapatinib and its derivatives often involves the coupling of a substituted aniline with a quinazoline moiety. nih.gov Research into new Lapatinib analogues has explored modifications to the aniline portion to improve properties like solubility and efficacy. The use of precursors like 3-chloro-4-fluoroaniline (B193440) in the synthesis of related kinase inhibitors such as Gefitinib further establishes the importance of chloro-substituted anilines in this field. Therefore, this compound represents a valuable starting material for creating novel Lapatinib analogues.

Bosutinib Analogues: Bosutinib is another kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) that inhibits both Src and Abl kinases. nih.gov The synthesis of Bosutinib also relies on the strategic coupling of a substituted aniline to a quinoline core. One reported synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline (B1301479) as a key intermediate in one of the final steps. indianchemicalsociety.comnih.govnih.gov This aniline is structurally very similar to this compound, differing only in the position of one chlorine atom and the specific alkoxy group. This proximity in structure strongly indicates that this compound is an excellent candidate for synthesizing novel analogues of Bosutinib, allowing researchers to explore how modifying this part of the molecule affects its kinase inhibition profile and pharmacological properties.

Advanced Materials Science Applications (e.g., Polymer Chemistry)

While detailed research findings on the specific applications of this compound in advanced materials science and polymer chemistry are not extensively documented in publicly available literature, its classification by chemical suppliers provides insight into its potential role as a key building block in the synthesis of specialized polymers.

The compound is identified as a "Material Building Block" and an "Organic monomer of COF" (Covalent Organic Frameworks). Current time information in Bangalore, IN.bldpharm.combldpharm.com This suggests that this compound can be utilized as a monomeric unit in the construction of complex polymeric structures. Its bifunctional nature, possessing both an amine group and a substituted aromatic ring, allows it to react with other monomers to form polymer chains.

The presence of the chloro and propoxy groups on the aniline ring is significant. These substituents can influence the properties of the resulting polymer, such as its thermal stability, solubility, and electronic characteristics. For instance, the incorporation of halogen atoms like chlorine into polymer backbones is a known strategy to enhance fire resistance. mdpi.com The propoxy group can affect the polymer's flexibility and processability.

Potential Polymerization Reactions:

Given its aniline structure, this compound could potentially participate in various polymerization reactions, including:

Polyamide Synthesis: The amine group can react with diacid chlorides to form polyamides. While specific research on polyamides derived from this compound is scarce, the general principles of polyamide synthesis are well-established. mdpi.comnih.govcaltech.edudtic.mil The properties of such polyamides would be influenced by the chloro and propoxy substituents.

Polyimide Synthesis: Aniline derivatives are also precursors for polyimides, which are known for their high thermal stability. The synthesis would typically involve a two-step process, starting with the formation of a polyamic acid with a dianhydride, followed by chemical or thermal imidization.

Conducting Polymers: Substituted anilines can be polymerized to form conducting polymers. The electronic properties of the resulting polymer would be modulated by the electron-donating propoxy group and the electron-withdrawing chloro group. researchgate.netresearchgate.net

Covalent Organic Frameworks (COFs):

The designation of this compound as a COF monomer is particularly noteworthy. Current time information in Bangalore, IN.bldpharm.combldpharm.com COFs are a class of porous crystalline polymers with well-defined structures. They are synthesized from organic building blocks that are linked by strong covalent bonds. The ability to tailor the properties of COFs by choosing specific monomers makes them promising materials for applications in gas storage, catalysis, and sensing. The use of this compound as a monomer could lead to COFs with unique pore environments and functionalities arising from the chloro and propoxy groups.

Environmental Behavior and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. The primary mechanisms for organic pollutants like 3-chloro-4-propoxyaniline are photodegradation and hydrolysis.

Photodegradation Studies

Direct research on the photodegradation of this compound is not extensively documented in publicly available scientific literature. However, studies on structurally similar compounds, such as 3-chloro-4-methoxyaniline (B1194202), provide insights into potential photochemical pathways. For instance, the photocatalyzed degradation of 3-chloro-4-methoxyaniline has been investigated in aqueous suspensions of titanium dioxide (TiO2). These studies indicate that under UV irradiation, and in the presence of a photocatalyst, degradation can occur. The process is influenced by factors such as the type of TiO2, pH of the solution, and the presence of oxidizing agents like hydrogen peroxide. It is plausible that this compound would undergo similar photocatalytic degradation, likely involving the generation of hydroxyl radicals that attack the aromatic ring and lead to its cleavage.

Hydrolytic Stability

There is a lack of specific data concerning the hydrolytic stability of this compound. Generally, the ether linkage (propoxy group) and the aromatic carbon-chlorine bond in such compounds are relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). For comparison, the related herbicide propachlor (B1678252) is known to be hydrolytically stable. Without direct experimental evidence, it is presumed that hydrolysis is not a major abiotic degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of chloroanilines by microorganisms is a key process in their environmental removal. Research on various chloroanilines suggests that this compound is also likely susceptible to microbial degradation.

Microbial Consortium Studies and Isolate Identification

While specific microbial consortia capable of degrading this compound have not been detailed in available research, numerous studies have identified bacteria that can degrade other chlorinated anilines. For example, the microbial degradation of isopropyl-N-3-chlorophenylcarbamate (CIPC) leads to the formation of 3-chloroaniline (B41212), which is then further degraded. nih.gov Bacterial isolates shown to be effective in degrading 3-chloroaniline include species from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov Furthermore, the green alga Chlorella pyrenoidosa has demonstrated the ability to degrade 3,4-dichloroaniline (B118046). nih.gov It is highly probable that similar microbial communities, particularly those found in soil and aquatic environments contaminated with herbicides and industrial chemicals, would be capable of metabolizing this compound.

Enzyme-Catalyzed Transformation Pathways

The initial steps in the bacterial degradation of chloroanilines often involve dioxygenase enzymes. These enzymes catalyze the introduction of two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. For instance, the degradation of p-chloroaniline by the bacterium Diaphorobacter sp. PCA039 proceeds via a meta-cleavage pathway, involving the enzyme catechol 2,3-dioxygenase. nih.gov This enzyme cleaves the aromatic ring of the catechol intermediate. Another important class of enzymes are monooxygenases, which can also initiate the degradation process through hydroxylation. Fungal degradation of chloroxylenol, a related chlorinated phenolic compound, has been shown to be catalyzed by cytochrome P450 monooxygenases. mdpi.com Given the structural similarities, it is expected that the enzymatic degradation of this compound would proceed through similar pathways, initiated by either dioxygenases or monooxygenases.

Formation of Chlorinated Anilines and Other Metabolites

The metabolism of chloroanilines can result in a variety of intermediate products. A common initial step is the cleavage of side chains, which in the case of a compound derived from this compound, could lead to the formation of 3-chloro-4-hydroxyaniline. Further degradation of the aromatic ring would then occur.

Studies on the metabolism of 3-chloro-4-methoxyaniline in soil have shown that it can be transformed, though the specific metabolites were not fully detailed in the available abstract. rothamsted.ac.ukresearchgate.net Research on the biodegradation of the closely related 3,4-dichloroaniline by Chlorella pyrenoidosa identified the formation of 3,4-dichloroformanilide and 3,4-dichloroacetanilide as major metabolites. nih.gov This suggests that N-acylation is a potential metabolic pathway.

Based on the degradation pathways of analogous compounds, the biotransformation of this compound could potentially yield the following types of metabolites:

Potential Metabolite TypeFormation Pathway
3-chloro-4-hydroxyanilineO-dealkylation of the propoxy group
Chlorinated catecholsDioxygenase-catalyzed hydroxylation
N-acetyl-3-chloro-4-propoxyanilineN-acetylation
Ring-cleavage productsSubsequent metabolism of catechol intermediates

Reconstruction of Degradation Pathways in Engineered Microorganisms

The biodegradation of complex synthetic compounds such as this compound by naturally occurring microorganisms can be a slow or incomplete process. To enhance the efficiency of degradation, researchers have turned to metabolic engineering to construct microorganisms with novel or improved catabolic pathways. This approach involves the rational design and assembly of genetic modules from different organisms into a suitable host, often Escherichia coli, to create a specialized biocatalyst for the target pollutant. While no studies have specifically detailed the reconstruction of a degradation pathway for this compound, a scientifically plausible pathway can be proposed based on the known microbial metabolism of structurally related compounds, including chloroanilines and aromatic ethers.

The proposed engineered degradation pathway for this compound would likely involve a multi-step process, initiated by the cleavage of the propoxy ether bond, followed by the deamination and dioxygenation of the aniline (B41778) ring, and culminating in the mineralization of the resulting catecholic intermediate through a reconstructed ortho-cleavage pathway.

A critical initial step in the degradation of this compound is the cleavage of the ether bond of the propoxy group to form 3-chloro-4-hydroxyaniline. This reaction is often a bottleneck in the degradation of aryl ethers. Cytochrome P450 monooxygenases are well-known for their ability to catalyze the O-dealkylation of a wide variety of aromatic ethers. researchgate.netnih.gov For instance, a cytochrome P450 system in Rhodococcus erythropolis has been shown to cleave the ether bond of phenoxybutyrate herbicides. nih.gov An engineered microorganism for this compound degradation would therefore need to express a suitable cytochrome P450 monooxygenase with activity towards this specific substrate. The reaction would likely proceed via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes into 3-chloro-4-aminophenol and propionaldehyde.

Following the O-dealkylation, the next key step is the conversion of the resulting 3-chloro-4-aminophenol to a chlorocatechol. This transformation can be achieved by an aniline dioxygenase, a multi-component enzyme that catalyzes the simultaneous deamination and dihydroxylation of the aromatic ring. While the substrate specificity of wild-type aniline dioxygenases might be a limiting factor, protein engineering techniques such as saturation mutagenesis and directed evolution have been successfully employed to broaden the substrate range and enhance the activity of these enzymes. researchgate.netnih.govnih.gov For example, the aniline dioxygenase (AtdA) from Acinetobacter sp. strain YAA has been engineered to degrade various aniline derivatives, including 2,4-dimethylaniline. researchgate.netnih.gov It is conceivable that a similarly engineered aniline dioxygenase could be developed to efficiently convert 3-chloro-4-aminophenol to 4-chlorocatechol (B124253).

The final stage of the proposed pathway involves the mineralization of the 4-chlorocatechol intermediate. Complete degradation pathways for 3-chlorocatechol (B1204754) (3CC) and 4-chlorocatechol (4CC) have been successfully reconstructed in E. coli. researchgate.net These artificial pathways were assembled using functional genes from different bacterial strains, demonstrating the power of synthetic biology in creating novel catabolic capacities. The reconstructed pathway for 4-chlorocatechol typically involves the following enzymatic steps:

Chlorocatechol 1,2-dioxygenase: This enzyme catalyzes the ortho-cleavage of the aromatic ring of 4-chlorocatechol to produce 3-chloro-cis,cis-muconate (B1234730).

Chloromuconate cycloisomerase: This enzyme converts 3-chloro-cis,cis-muconate to cis-dienelactone (B1242186).

Dienelactone hydrolase: This enzyme hydrolyzes cis-dienelactone to maleylacetate (B1240894).

Maleylacetate reductase: This enzyme reduces maleylacetate to 3-oxoadipate, which can then enter the central metabolism of the host organism.

By introducing the genes encoding these enzymes into a single microbial host, a complete degradation pathway for the chlorocatechol intermediate can be established, leading to the complete mineralization of the aromatic ring of the original pollutant.

The table below outlines the key enzymatic steps and the corresponding enzymes that could be assembled in an engineered microorganism for the degradation of this compound.

StepReactionSubstrateProduct(s)Enzyme ClassPotential Source Organism/Gene(s)
1O-dealkylationThis compound3-Chloro-4-aminophenol, PropionaldehydeCytochrome P450 MonooxygenaseRhodococcus sp., Engineered P450s
2Dioxygenation & Deamination3-Chloro-4-aminophenol4-Chlorocatechol, AmmoniaAniline DioxygenaseEngineered Acinetobacter sp. AtdA
3Ring Cleavage4-Chlorocatechol3-Chloro-cis,cis-muconateChlorocatechol 1,2-dioxygenasePseudomonas sp., Rhodococcus sp.
4Isomerization3-Chloro-cis,cis-muconatecis-DienelactoneChloromuconate cycloisomerasePseudomonas sp.
5Hydrolysiscis-DienelactoneMaleylacetateDienelactone hydrolasePseudomonas sp.
6ReductionMaleylacetate3-OxoadipateMaleylacetate reductasePseudomonas sp.

The successful reconstruction of such a pathway in a robust and easily cultivable host like E. coli would provide a promising and environmentally friendly solution for the bioremediation of sites contaminated with this compound and potentially other related chloroalkoxy anilines. Further research would be required to identify and engineer enzymes with the desired substrate specificity and to optimize the expression and activity of the assembled pathway in the host microorganism.

Advanced Methodologies and Analytical Techniques in 3 Chloro 4 Propoxyaniline Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of 3-Chloro-4-propoxyaniline from reaction mixtures and for purity assessment. While specific application notes for this exact compound are not extensively detailed in publicly available literature, standard methods for aniline (B41778) derivatives are readily applicable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer to control pH. Detection is commonly achieved using a UV detector, as the aniline ring provides strong chromophores. For instance, the analysis of similar compounds like aniline itself has been performed with a UV detector set at 190 nm for maximum sensitivity. nih.gov The retention time would be specific to the exact conditions, including mobile phase composition, flow rate, and column temperature.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For anilines, derivatization is sometimes employed to improve chromatographic properties and detection limits. nih.gov For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be used. A Flame Ionization Detector (FID) would provide a robust response, while a Mass Spectrometry (MS) detector would offer definitive identification. The analysis of brominated analogues of other chloro-compounds has highlighted the importance of matrix-matched calibration standards for accurate quantification in complex samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) , a higher-pressure and higher-resolution version of HPLC, can also be applied for faster analysis and improved separation efficiency. bldpharm.combldpharm.com The principles are similar to HPLC, but with smaller particle size columns, leading to sharper peaks and shorter run times.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. A suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used with a silica (B1680970) gel plate. Visualization would be under UV light, taking advantage of the compound's UV absorbance.

Table 1: General Chromatographic Conditions for Aniline Derivatives

ParameterHPLCGC
Column Reversed-phase (e.g., C18, C8)Capillary column (e.g., DB-5, HP-1)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/WaterHelium or Nitrogen
Detector UV-Vis (e.g., 190-280 nm), MSFID, MS
Temperature Ambient to moderately elevated150-300 °C (oven temperature program)
Derivatization Generally not requiredMay be used to improve volatility/detection

This table presents generalized conditions based on the analysis of similar aniline compounds and is not specific to validated methods for this compound.

Electrochemical Analysis Techniques

Electrochemical methods are powerful for investigating the redox properties of molecules like this compound and their interactions with metal surfaces, which is particularly relevant for applications such as corrosion inhibition.

Research on substituted anilines has shown a good correlation between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu Such studies are typically conducted in an organic solvent with a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes).

Aniline and its derivatives are known to be effective corrosion inhibitors for various metals, including steel and copper, in acidic media. researchgate.netnih.govniscpr.res.in The inhibition mechanism involves the adsorption of the aniline molecules onto the metal surface, forming a protective layer that hinders the corrosion process. oup.comoup.com The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons of the benzene (B151609) ring in this compound, facilitates this adsorption.

The efficiency of corrosion inhibition by aniline derivatives is influenced by the electronic properties of the substituents. Electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency. researchgate.net Therefore, the propoxy group in this compound is expected to contribute positively to its corrosion inhibition properties. These properties are typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium.

Thermal Analysis Methods

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting point, glass transition temperature, and other phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The heat of fusion can also be calculated from the peak area. Research on the polymerization of aniline has utilized thermal data to extract kinetic parameters, demonstrating the utility of thermal analysis in understanding reaction dynamics. conicet.gov.ar

Table 2: Expected Thermal Properties of this compound

Analytical TechniqueExpected ObservationSignificance
TGA Onset of decomposition at elevated temperature.Determines the upper-temperature limit for handling and storage.
DSC A distinct endothermic peak.Determines the melting point and purity of the compound.

This table is based on general knowledge of aniline derivatives and does not represent experimentally verified data for this compound.

Surface Analysis Techniques

Brunauer-Emmett-Teller (BET) Surface Area Measurements is a technique used to determine the specific surface area of a solid material. This analysis is based on the physical adsorption of a gas (commonly nitrogen) on the surface of the material at a constant temperature. While BET analysis is more commonly applied to porous materials, catalysts, and nanomaterials, it could be used to characterize the surface properties of solid this compound, for instance, if it were prepared in a high-surface-area form for a specific application. However, there is no information in the searched literature to suggest that BET surface area measurements are a common analytical technique for this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Current research is focused on developing more environmentally friendly and efficient methods for synthesizing 3-Chloro-4-propoxyaniline. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. The drive towards "green chemistry" is pushing for the adoption of processes that minimize waste, reduce energy consumption, and utilize less toxic substances. Key areas of exploration include:

Catalytic Hydrogenation: Replacing older reduction methods with catalytic hydrogenation using catalysts like palladium on carbon offers a cleaner and more efficient way to produce anilines from nitroaromatics.

Flow Chemistry: The use of continuous flow reactors is being investigated to improve reaction control, enhance safety, and increase yield. This technology allows for precise control over parameters like temperature and pressure, leading to more efficient and sustainable processes.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound is a promising avenue. Biocatalysis can offer high selectivity and operate under mild conditions, significantly reducing the environmental impact of the synthesis.

Development of Advanced Derivatization Strategies for Targeted Applications

The functional groups of this compound, the amino and chloro groups, along with the propoxy chain, make it a versatile building block for creating a wide range of derivatives with specific functionalities. Researchers are actively exploring new derivatization strategies to tailor the properties of this compound for various applications. Some of these strategies include:

N-alkylation and N-arylation: Modifying the amino group through these reactions can lead to the development of new dyes, polymers, and pharmaceutical intermediates.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are being used to introduce new substituents onto the aromatic ring, creating complex molecules with potential applications in materials science and medicinal chemistry.

Click Chemistry: This set of powerful, reliable, and selective reactions is being employed to create novel derivatives of this compound with high efficiency and under mild conditions.

In-depth Mechanistic Studies of Chemical and Biochemical Transformations

A deeper understanding of the reaction mechanisms involved in the chemical and biochemical transformations of this compound is crucial for optimizing existing processes and designing new applications. Current research is focused on:

Computational Modeling: Using quantum chemical calculations to model reaction pathways and predict the reactivity of this compound and its derivatives. This can provide valuable insights into the transition states and intermediates involved in various reactions.

Spectroscopic Techniques: Advanced spectroscopic methods, such as NMR and mass spectrometry, are being used to identify and characterize the intermediates and products of chemical and biochemical reactions, providing a detailed picture of the transformation processes.

Enzyme Kinetics: Studying the kinetics of enzymatic reactions involving this compound can help in understanding the mechanism of biocatalysis and in engineering more efficient enzymes for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. These powerful tools are being applied to accelerate the discovery and development of new compounds based on this compound. Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build models that can predict the biological activity or physical properties of new derivatives of this compound based on their chemical structure. This can significantly reduce the time and cost of experimental screening.

De Novo Drug Design: AI-powered platforms can generate novel molecular structures with desired properties, providing a starting point for the design of new drugs and functional materials.

Reaction Prediction and Optimization: ML models can be trained to predict the outcome of chemical reactions and to optimize reaction conditions, leading to more efficient and sustainable synthetic processes.

Expanding Environmental Remediation Strategies for Chlorinated Anilines

Chlorinated anilines, as a class of compounds, can be environmental pollutants. oup.com Research is ongoing to develop effective and sustainable methods for their remediation. While specific studies on this compound are limited, research on related compounds provides a basis for future work.

Bioremediation: This approach utilizes microorganisms to break down chlorinated anilines into less harmful substances. oup.comoup.com Research has identified bacteria capable of degrading chloroanilines, and some can even use them as a sole source of carbon and nitrogen. oup.comoup.com The efficiency of bioremediation can be influenced by factors such as the concentration of the pollutant and the presence of other organic compounds.

Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. ucp.pt Certain plants can take up anilines and their derivatives from the soil and metabolize them. ucp.pt

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. These methods have shown promise for the degradation of chlorinated aromatic compounds.

Adsorption: Materials like activated carbon and certain types of sludge have been shown to be effective in removing chlorinated anilines from water. lboro.ac.uk

Investigation of Organometallic Chemistry and Catalysis with this compound Ligands

The presence of the nitrogen and chlorine atoms in this compound makes it a potential ligand for coordinating with metal centers. This opens up possibilities for its use in organometallic chemistry and catalysis.

Ligand Synthesis: Researchers are exploring methods to synthesize novel ligands derived from this compound. These ligands can be designed to have specific electronic and steric properties to fine-tune the activity and selectivity of metal catalysts.

Catalytic Applications: Organometallic complexes featuring ligands based on this compound could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Material Science: The ability to form complexes with metals also suggests potential applications in the development of new materials with interesting magnetic, optical, or electronic properties. bldpharm.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-propoxyaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-propoxyaniline undergoes chlorination at the 3-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane or acetonitrile). Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity >98% is typical for research-grade material .
  • Structural Confirmation : Employ 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm). X-ray crystallography (as applied to structurally similar compounds like 4-Chloro-N-(3-phenylallylidene)aniline) can resolve ambiguities in molecular geometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic amines upon decomposition. Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to distinguish coupling patterns and assign signals correctly.
  • Mass Spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 200.05) and rule out byproducts.
  • Comparative Analysis : Cross-reference with spectral libraries of analogous compounds (e.g., 4-chloroaniline derivatives) .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chlorine atom at the 3-position activates the aromatic ring for Suzuki-Miyaura coupling. Computational studies (DFT) on similar systems suggest that electron-donating propoxy groups at the 4-position enhance nucleophilic attack at the 3-position. Experimentally, use Pd(PPh₃)₄ as a catalyst with boronic acids in THF/water (3:1) at 80°C for 12 hours .

Q. How can computational modeling predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloro and propoxy groups may occupy hydrophobic pockets.
  • ADMET Prediction : Tools like SwissADME assess bioavailability; the compound’s logP (~2.8) suggests moderate blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀ determination. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For reproducibility, include triplicate measurements and report confidence intervals (95%) .

Q. How can researchers design experiments to investigate the compound’s degradation pathways under environmental conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; identify byproducts like 3-chloroaniline using GC-MS.
  • Microbial Degradation : Use soil slurry tests with HPLC quantification over 14 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.